5-(4-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group, a 1,3-dimethyl group, and a 2-phenylethylamino group
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino-4-chlorobenzonitrile with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to facilitate the cyclization process . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
5-(4-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
5-(4-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby modulating the associated biological pathway . For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects . The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar compounds to 5-(4-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione include other furo[2,3-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical and biological properties . For instance:
5-(4-chlorophenyl)-1,3-dimethyl-6-[(2-methylthio)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound has a methylthio group instead of a phenylethylamino group, which may alter its reactivity and biological activity.
5-(4-chlorophenyl)-1,3-dimethyl-6-[(2-hydroxyethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione: The presence of a hydroxyethyl group can enhance its solubility and potentially its bioavailability.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20ClN3O3 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3-dimethyl-6-(2-phenylethylamino)furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20ClN3O3/c1-25-20(27)18-17(15-8-10-16(23)11-9-15)19(29-21(18)26(2)22(25)28)24-13-12-14-6-4-3-5-7-14/h3-11,24H,12-13H2,1-2H3 |
InChI Key |
LEKJBJHTRMLGTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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